1-(5-iodo-1-propyl-1H-pyrazol-3-yl)methanamine
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Overview
Description
1-(5-iodo-1-propyl-1H-pyrazol-3-yl)methanamine is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound, with the molecular formula C7H12IN3, has a molecular weight of 265.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of iodine and a suitable solvent, such as acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-iodo-1-propyl-1H-pyrazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted pyrazoles, amines, and various heterocyclic compounds .
Scientific Research Applications
1-(5-iodo-1-propyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-(5-iodo-1-propyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties.
3(5)-Aminopyrazoles: Used as precursors in the synthesis of condensed heterocyclic systems.
Uniqueness
1-(5-iodo-1-propyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine atom allows for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(5-iodo-1-propylpyrazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3/c1-2-3-11-7(8)4-6(5-9)10-11/h4H,2-3,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFIOCZTBLRSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)CN)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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